molecular formula C24H24FN5O2 B2862009 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide CAS No. 946204-29-1

2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide

Número de catálogo B2862009
Número CAS: 946204-29-1
Peso molecular: 433.487
Clave InChI: HFQXMRSSIVAKCL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound “2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide” is a type of pyridazine derivative . Pyridazines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers .


Synthesis Analysis

The synthesis of novel fused pyridazines, such as the compound , has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step . This strategy allows the variation of substituents at position 6 of the heterocyclic ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyridazine derivatives include a Diaza–Wittig reaction . Further details specific to “2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide” are not available in the retrieved sources.

Aplicaciones Científicas De Investigación

Anticancer Activity

Fluoro-substituted compounds, like 6-Fluorobenzo[b]pyran derivatives, have been investigated for their anticancer properties. These compounds, through various synthetic pathways, have shown activity against human cancer cell lines, including lung, breast, and CNS cancers, at low concentrations compared to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005). This suggests that fluoro-substituted pyrazolopyridazines might also possess similar anticancer properties due to the presence of a fluorophenyl group.

Neurodegenerative Disorders Imaging

Substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, particularly those with fluoroalkyl and fluoropropoxy groups, have shown high in vitro affinity for peripheral benzodiazepine receptors (PBRs). These compounds, upon radiolabeling, have been used in biodistribution studies to map PBR expression, which is relevant in neurodegenerative disorders (Fookes et al., 2008). Given the structural similarity, derivatives of 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide may also be applicable in the development of imaging agents for such disorders.

Antipsychotic Potential

Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, including compounds with fluorophenyl groups, has uncovered potential antipsychotic properties without the interaction with dopamine receptors typical of clinically available antipsychotic agents. These findings point to a novel pathway for antipsychotic drug development, potentially avoiding some of the side effects associated with dopamine receptor antagonism (Wise et al., 1987). This could indicate that the fluoro-substituted pyrazolopyridazine derivatives may offer new avenues for antipsychotic drug research.

Anti-inflammatory Activity

Compounds with chloro- and fluoro-substituted phenyl groups have demonstrated significant anti-inflammatory activity in pharmacological assays. For example, derivatives of N-(3-chloro-4-flurophenyl) have been synthesized and shown to possess considerable anti-inflammatory properties, suggesting a potential role in developing new anti-inflammatory drugs (Sunder et al., 2013). This provides a rationale for exploring the anti-inflammatory capabilities of similar fluorophenyl-containing compounds.

Mecanismo De Acción

Target of Action

The primary target of this compound is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is an important regulatory factor in the necroptosis signaling pathway .

Mode of Action

The compound acts as a RIPK1 inhibitor . It binds to RIPK1 with high affinity, thereby inhibiting its kinase activity . This interaction blocks the downstream necroptosis signaling pathway .

Biochemical Pathways

The inhibition of RIPK1 by the compound affects the necroptosis signaling pathway . Necroptosis is a form of programmed cell death that is distinct from apoptosis. By inhibiting RIPK1, the compound prevents the activation of this pathway, thereby preventing cell death.

Pharmacokinetics

The compound has been found to have acceptable pharmacokinetic characteristics. It has a clearance rate of 18.40 mL/min/g and a half-life of 75.33 minutes . Furthermore, it has an oral bioavailability of 59.55% , indicating a good level of absorption when administered orally.

Result of Action

The inhibition of RIPK1 by the compound leads to the prevention of necroptosis, thereby preventing cell death . This can be particularly beneficial in the treatment of diseases where necroptosis plays a key role, such as certain inflammatory diseases .

Action Environment

While specific environmental factors influencing the action of this compound are not mentioned in the available literature, it is generally known that factors such as pH, temperature, and the presence of other molecules can influence the efficacy and stability of a compound

Propiedades

IUPAC Name

2-[1-(4-fluorophenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O2/c1-16(2)22-20-14-27-30(19-10-8-18(25)9-11-19)23(20)24(32)29(28-22)15-21(31)26-13-12-17-6-4-3-5-7-17/h3-11,14,16H,12-13,15H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQXMRSSIVAKCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.